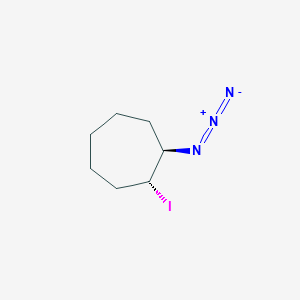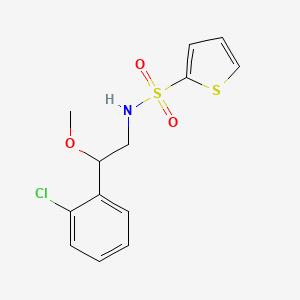
N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-chlorophenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H8ClNO2S2 and a molecular weight of 273.76 . It is used in the chemical industry .
Molecular Structure Analysis
The molecular structure of “N-(2-chlorophenyl)thiophene-2-sulfonamide” consists of a thiophene ring attached to a sulfonamide group and a 2-chlorophenyl group .Physical And Chemical Properties Analysis
“N-(2-chlorophenyl)thiophene-2-sulfonamide” has a predicted boiling point of 413.2±51.0 °C and a predicted density of 1.521±0.06 g/cm3 . Its pKa is predicted to be 6.89±0.50 .Scientific Research Applications
Cancer Chemotherapy Agents
Sulfonylureas, including thiophene derivatives, have been identified as a new class of cancer chemotherapeutic agents. Studies have shown the antitumor properties of these compounds against various cancer cell lines, highlighting their potential as effective treatments for cancer. For instance, certain thiophene sulfonamide derivatives demonstrated antitumor activity by disrupting tubulin polymerization and inhibiting cancer cell growth through cell cycle arrest and apoptosis induction (Mohamadi et al., 1992) (Liu et al., 2012).
Antiviral Activity
Thiophene sulfonamide derivatives have also been synthesized and tested for their antiviral properties. Certain derivatives exhibited notable activity against the tobacco mosaic virus, providing a basis for the development of new antiviral compounds (Chen et al., 2010).
Electroactive Polymers
The electropolymerization of thiophene rings bearing arylsulfonamide groups has been explored, yielding polymers with reversible n- and p-doping processes in organic solvents. One derivative, in particular, showed a reversible p-doping process in aqueous media, suggesting applications in electronic devices and sensors (Berthelot et al., 2001).
Endothelin Receptor Antagonists
Research into 2-aryloxycarbonylthiophene-3-sulfonamides has identified these compounds as potent and selective endothelin receptor antagonists. This activity suggests their potential use in treating cardiovascular diseases by modulating endothelin receptor activity (Raju et al., 1997).
Urease Inhibition and Antibacterial Activity
Thiophene sulfonamide derivatives have been synthesized and evaluated for their urease inhibition and antibacterial activities. These compounds have shown significant effects, indicating their potential as therapeutic agents against urease-dependent diseases and bacterial infections (Noreen et al., 2017).
Biodesulfurization
Certain thiophene derivatives have been investigated for their ability to undergo biodesulfurization, a process of removing sulfur from organic compounds using microbial action. This research holds promise for environmental applications, particularly in the treatment of fossil fuels to reduce sulfur emissions (Furuya et al., 2001).
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c1-18-12(10-5-2-3-6-11(10)14)9-15-20(16,17)13-7-4-8-19-13/h2-8,12,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKNVXHQFRMHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CS1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

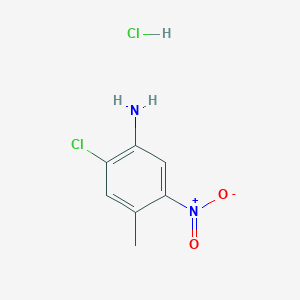
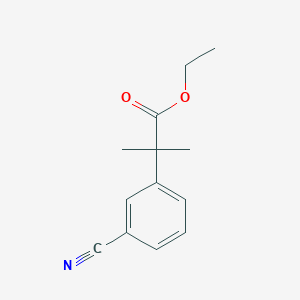

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2656396.png)
![N-cyclopentyl-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2656397.png)
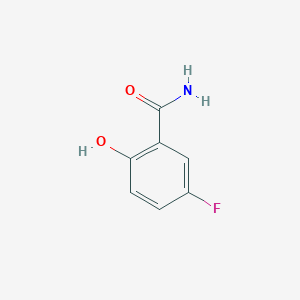
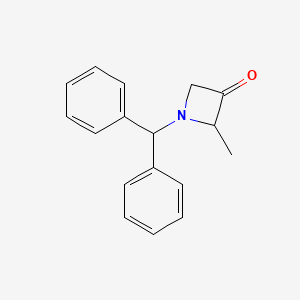
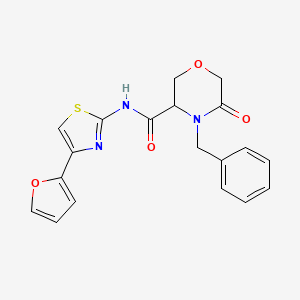
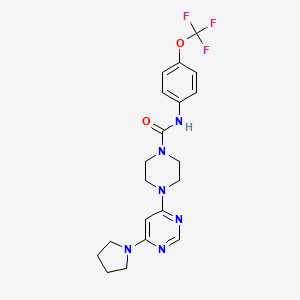


![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2656410.png)
![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)
